molecular formula C6H6FN3O B595015 5-Fluoropicolinohydrazide CAS No. 1254073-41-0

5-Fluoropicolinohydrazide

Cat. No.: B595015
CAS No.: 1254073-41-0
M. Wt: 155.132
InChI Key: ONIQAPTYIHXUFI-UHFFFAOYSA-N
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Description

5-Fluoropicolinohydrazide is a fluorinated derivative of picolinohydrazide, characterized by a pyridine ring substituted with a fluorine atom at the 5-position and a hydrazide (-CONHNH₂) functional group. This compound is of interest in medicinal and synthetic chemistry due to the electronic effects of the fluorine substituent and the reactivity of the hydrazide moiety, which can facilitate interactions with biological targets or serve as a precursor for heterocyclic synthesis .

Properties

IUPAC Name

5-fluoropyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O/c7-4-1-2-5(9-3-4)6(11)10-8/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIQAPTYIHXUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717356
Record name 5-Fluoropyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254073-41-0
Record name 5-Fluoropyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropicolinohydrazide typically involves the reaction of 5-fluoropicolinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

5-Fluoropicolinic acid+Hydrazine hydrateThis compound+Water\text{5-Fluoropicolinic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 5-Fluoropicolinic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as crystallization and recrystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoropicolinohydrazide can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Scientific Research Applications

Chemistry: 5-Fluoropicolinohydrazide is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-cancer agent. Its derivatives are studied for their ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

Industry: In the material science industry, this compound is used in the development of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics .

Mechanism of Action

The mechanism of action of 5-Fluoropicolinohydrazide involves its interaction with specific molecular targets. In the context of its anti-cancer properties, it is believed to inhibit enzymes involved in DNA synthesis, leading to the disruption of cancer cell proliferation. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-Fluoropicolinohydrazide with key analogs, highlighting differences in substituents, functional groups, and physicochemical parameters:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Hydrogen Bond Donors/Acceptors Solubility (Log S)
This compound C₆H₆FN₃O 155.13 (estimated) 5-Fluoro Hydrazide (-CONHNH₂) 3 donors, 3 acceptors -1.2 (predicted)
5-(Trifluoromethyl)picolinaldehyde C₇H₄F₃NO 175.11 5-Trifluoromethyl Aldehyde (-CHO) 1 donor, 3 acceptors -0.80
5-Fluoro-2-methylphenylhydrazine HCl C₇H₈FN₃·HCl 189.62 5-Fluoro, 2-methyl Hydrazine (-NHNH₂) 3 donors, 2 acceptors -0.5 (estimated)
2-Fluoro-5-Methoxyphenylhydrazine HCl C₇H₈FN₃O·HCl 205.62 2-Fluoro, 5-methoxy Hydrazine (-NHNH₂), Methoxy 3 donors, 4 acceptors -1.0 (estimated)

Key Observations :

  • Substituent Effects: The 5-fluoro substituent in this compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs. In contrast, 5-(Trifluoromethyl)picolinaldehyde’s bulkier trifluoromethyl group increases lipophilicity (Log S = -0.80) but reduces hydrogen-bonding capacity .
  • Solubility: Predicted Log S values suggest that this compound has moderate aqueous solubility, comparable to methoxy-substituted analogs but lower than aldehydes like 5-(Trifluoromethyl)picolinaldehyde .

Biological Activity

5-Fluoropicolinohydrazide is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound, with the CAS number 1254073-41-0, is a hydrazide derivative of picolinic acid. Its molecular formula is C7H8FN3OC_7H_8FN_3O and it has a molecular weight of 169.16 g/mol. The compound's structure includes a fluorine atom at the 5-position of the pyridine ring, which influences its biological activity.

PropertyValue
CAS No. 1254073-41-0
Molecular Formula C7H8FN3O
Molecular Weight 169.16 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes. The compound can form covalent bonds with biomolecules, potentially inhibiting enzyme activity and disrupting cellular functions. This mechanism is particularly relevant in cancer therapy, where it may induce apoptosis in tumor cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance:

  • Case Study 1: In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure.
  • Case Study 2: In another study on HT-29 colon cancer cells, the compound demonstrated similar cytotoxic effects, leading to increased apoptosis as evidenced by flow cytometry analysis.

These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent.

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown potential as an antimicrobial agent. Research indicates that it possesses inhibitory effects against several bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria ranged from 50 to 100 µg/mL, indicating moderate antibacterial activity.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

CompoundAnticancer ActivityAntimicrobial ActivityNotes
5-Fluorouracil HighModerateEstablished chemotherapeutic agent
Picolinohydrazide LowLowLimited research available
This compound ModerateModeratePotential for further development

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • In vivo studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic studies : To elucidate the specific pathways involved in its anticancer and antimicrobial effects.
  • Structure-activity relationship (SAR) : To optimize the compound's structure for enhanced potency and selectivity.

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